Arimoclomol

Overview

Description

This drug functions as a heat-shock protein co-inducer, specifically targeting the HSP70 pathway, which is crucial for cellular stress responses and protein repair mechanisms. By enhancing the activity of molecular chaperones, arimoclomol helps mitigate the effects of misfolded proteins that accumulate in NPC, thereby potentially slowing disease progression. It is administered orally in combination with another medication, miglustat, and is indicated for both adult and pediatric patients aged two years and older. Clinical trials have demonstrated that this compound can significantly reduce the rate of disease progression as measured by the Niemann-Pick disease Clinical Severity Scale. Common side effects include upper respiratory infections, diarrhea, and weight loss. The approval of this compound marks a significant milestone in the treatment of NPC, providing a much-needed therapeutic option for patients and their families.

Preparation Methods

Chiral Synthesis Approach

The preparation of Arimoclomol involves a regioselective and enantiospecific synthesis method[“][“]. Key aspects of this approach include:

Use of (R)-(−)-glycidyl nosylate as a starting material

Complete retention of chiral integrity throughout the synthesis

High atom efficiency, with 20/21 heavy atoms of this compound installed from readily available starting materials

Four-Step Process for Ultra-Pure this compound Citrate

A four-step process has been developed for the preparation of ultra-pure this compound citrate[“]:

Preparation of ORZY-01

Preparation of ORZY-03

Preparation of an intermediate compound

Final preparation of BRX-345 (ORZY-05)

Key Reaction Steps

The synthesis of this compound involves several crucial reaction steps[“][“]:

Regiospecific reaction with sodium alkoxide as the first nucleophile

Subsequent reaction with piperidine as the second nucleophile

One-pot procedure involving sequential addition of NaH, (R)-(−)-glycidyl nosylate, and piperidine in DMF

Diazotisation followed by in situ chlorination

Analytical Methods for Quality Control

To ensure the quality and purity of this compound during preparation, several analytical methods are employed[“]:

High-performance liquid chromatography (HPLC)

Chiral supercritical fluid chromatography (SFC)

Scale-Up Considerations

When scaling up the production of this compound, several factors need to be considered[“]:

Challenges in large-scale production

Process optimization strategies

Maintaining consistent quality across batches

Regulatory Considerations

The preparation of this compound must meet high regulatory requirements[“]:

Documentation of the manufacturing process

Quality assurance measures

Adherence to Good Manufacturing Practice (GMP) guidelines

By following these preparation methods and considerations, researchers and manufacturers can produce high-quality this compound for further study and potential therapeutic applications.

Chemical Reactions Analysis

Key Chemical Reactions

Arimoclomol undergoes several important chemical reactions:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Synthesis and Reaction Steps

The synthesis of this compound involves a regioselective and enantiospecific approach:

Use of (R)-(−)-glycidyl nosylate as a starting material[“].

Regiospecific reaction with sodium alkoxide as the first nucleophile.

Subsequent reaction with piperidine as the second nucleophile.

One-pot procedure involving sequential addition of NaH, (R)-(−)-glycidyl nosylate, and piperidine in DMF.

Diazotisation followed by in situ chlorination[“].

Chiral Integrity

The synthesis method retains complete chiral integrity throughout the process, resulting in an enantiomeric ratio (R:S) of > 99:1[“].

Analytical Methods

To analyze the chemical reactions and ensure quality:

High-performance liquid chromatography (HPLC) is used1.

Chiral supercritical fluid chromatography (SFC) is employed to confirm the absolute configuration and enantiomeric purity[“].

Molecular Mechanism

This compound's molecular mechanism involves the activation of heat shock proteins through a unique 'molecular chaperone' co-induction mechanism. It stimulates the production of heat shock proteins (HSPs), particularly HSP70, which play a crucial role in protein folding and preventing aggregation of misfolded proteins[“].

Scientific Research Applications

Arimoclomol is a heat shock protein co-inducer that amplifies the natural response to cellular stress. It stimulates the production of heat shock proteins (HSPs), particularly HSP70, which play a crucial role in:

Correct processing and folding of proteins

Preventing protein misfolding and aggregation

Enhancing lysosomal function and integrity

This compound can cross the blood-brain barrier, making it potentially useful for neurological conditions[“][“].

Research in Neurodegenerative Disorders

Amyotrophic Lateral Sclerosis (ALS)

This compound has been studied in ALS, particularly in patients with SOD1 mutations:

A phase II randomized, double-blind, placebo-controlled trial was conducted with 36 patients with rapidly progressive SOD1-mutant ALS.

The study showed consistent trends favoring this compound across efficacy measures, though results were not statistically significant[“][“].

Niemann-Pick Disease Type C (NPC)

This compound has shown promise in treating NPC:

A 12-month, phase 2/3 randomized, double-blind, placebo-controlled trial was conducted with 50 patients aged 2-18 years[“].

The study demonstrated a statistically significant treatment difference in favor of this compound, corresponding to a 65% reduction in annual disease progression.

Ongoing Research

This compound continues to be investigated for various conditions:

Further studies in NPC, including long-term effects, are being conducted[“].

Research on its potential in other rare diseases and neurodegenerative disorders is ongoing[“].

Mechanism of Action

Heat Shock Response Amplification

Arimoclomol functions as a heat shock protein (HSP) co-inducer, specifically targeting HSP70. It amplifies the natural cellular stress response by:

Prolonging the activation of Heat Shock Factor 1 (HSF1)

Stabilizing the interaction between HSF1 and Heat Shock Elements (HSEs)

Enhancing the expression of heat shock proteins, particularly HSP70[“][“]

Protein Folding and Aggregation Prevention

This compound's mechanism involves:

Promoting correct processing and folding of nascent proteins

Facilitating the refolding of damaged or mutated proteins

Preventing protein misfolding and aggregation[“][“]

Lysosomal Function Enhancement

This compound's action on lysosomes includes:

Augmenting sphingolipid-degrading enzymes

Stabilizing lysosomal membranes

Improving lysosomal function in Niemann-Pick disease type C (NPC)[“][“]

Neuroprotective Effects

This compound demonstrates neuroprotective properties by:

Crossing the blood-brain barrier

Potentially slowing or preventing neurodegeneration in progressive diseases[“][“][“]

Cellular Stress Response

This compound's unique co-inducing mechanism:

Does not directly induce HSP or stress cells

Amplifies the existing cellular stress response

Helps maintain cellular homeostasis under stress conditions[“]

Comparison with Similar Compounds

Arimoclomol vs. Bimoclomol

This compound and bimoclomol are both hydroxylamine derivatives that function as heat shock protein (HSP) co-inducers. They share similar mechanisms of action:

Both amplify the natural response to cellular stress

Neither directly induces HSP or stresses cells

Both potentiate HSP induction in the presence of cellular stress

This compound vs. Celastrol

While both target heat shock proteins, their mechanisms differ:

This compound is a co-inducer, amplifying existing stress responses

Celastrol is a direct inducer of heat shock proteins

This compound specifically targets HSP70, while celastrol may have broader effects

This compound vs. Geldanamycin

These compounds have distinct mechanisms:

This compound is an HSP70 co-inducer

Geldanamycin is a potent inhibitor of HSP90, indirectly activating HSF

Geldanamycin is more potent but has higher toxicity compared to this compound

Unique Features of this compound

This compound has several distinctive characteristics:

It's a co-inducer, only amplifying existing stress responses

It can cross the blood-brain barrier

It has a dual mechanism, affecting both protein folding and lysosomal function

It stabilizes the interaction between Heat Shock Factor 1 (HSF1) and Heat Shock Elements (HSEs)

In conclusion, while this compound shares some similarities with other HSP modulators, its unique co-inducing mechanism and ability to cross the blood-brain barrier set it apart from many similar compounds. Its dual action on protein folding and lysosomal function also distinguishes it from other HSP inducers or inhibitors.

Common Problem

What is Arimoclomol used for?

This compound is used in combination with miglustat to treat neurological manifestations of Niemann-Pick disease type C (NPC) in adults and children 2 years of age and older[“][“]. NPC is a rare genetic disorder that causes progressive neurodegeneration[“].

How does this compound work?

This compound functions as a heat shock protein (HSP) co-inducer, particularly targeting HSP703. It amplifies the natural cellular stress response by:

Stabilizing the interaction between Heat Shock Factor 1 (HSF1) and Heat Shock Elements (HSEs)

Enhancing the production of heat shock proteins

Improving lysosomal function and protein folding[“]

What are the common side effects of this compound?

The most common side effects include:

Upper respiratory tract infection

Diarrhea

Decreased weight[“]

Is this compound effective?

In a clinical trial, this compound showed a statistically significant treatment effect in NPC patients. It resulted in a 65% reduction in annual disease progression compared to placebo[“].

Properties

CAS No. |

289893-25-0 |

|---|---|

Molecular Formula |

C14H20ClN3O3 |

Molecular Weight |

313.78 g/mol |

IUPAC Name |

N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |

InChI |

InChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2/t13-/m1/s1 |

InChI Key |

SGEIEGAXKLMUIZ-CYBMUJFWSA-N |

SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O |

Isomeric SMILES |

C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O |

Key on ui other cas no. |

289893-25-0 |

Synonyms |

arimoclomol BRX-220 BRX220 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

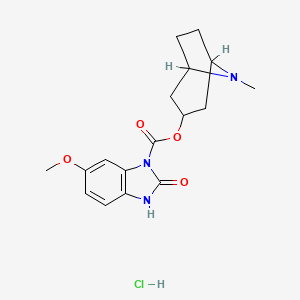

![(2S)-N-[(2R)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1213105.png)

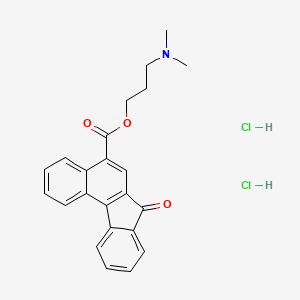

![n-[4-Chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B1213112.png)

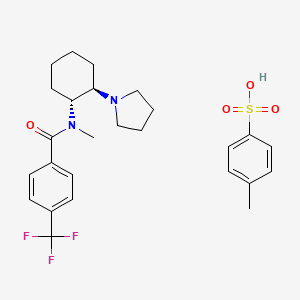

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)benzonitrile;methyl hydrogen sulfate](/img/structure/B1213114.png)

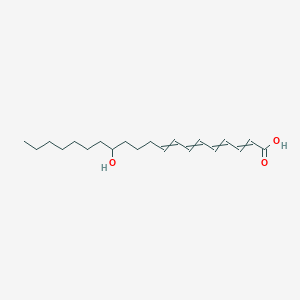

![(3R,4R)-3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1213120.png)